2-Methylbutyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate
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Overview
Description
2-Methylbutyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate is a synthetic organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate typically involves multi-step organic reactions. The starting materials may include quinoxaline derivatives, piperidine derivatives, and other organic reagents. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions may involve the replacement of specific functional groups with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound may be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound may be explored for its potential therapeutic applications in treating various diseases.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methylbutyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methylbutyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate: This compound is unique due to its specific structure and functional groups.
Other Quinoxaline Derivatives: Similar compounds may include other quinoxaline derivatives with different substituents on the quinoxaline ring or piperidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. Its structure may confer unique properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-methylbutyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-5-15(2)14-29-23(28)18(11-24)21-22(27-12-16(3)10-17(4)13-27)26-20-9-7-6-8-19(20)25-21/h6-9,15-18H,5,10,12-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWSCHASVIKEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CC(CC(C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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